4-Ethoxy-6,6-dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one
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Overview
Description
4-Ethoxy-6,6-dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is an organic compound with a unique structure that includes an azepinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6,6-dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents like ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6,6-dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Ethoxy-6,6-dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Ethoxy-6,6-dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: This compound shares a similar ring structure but differs in functional groups.
1,5,6,7-Tetrahydro-4H-indol-4-one: Another compound with a similar core structure but different substituents.
Uniqueness
4-Ethoxy-6,6-dimethyl-1,5,6,7-tetrahydro-2H-azepin-2-one is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
62353-62-2 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-ethoxy-3,3-dimethyl-2,4-dihydro-1H-azepin-7-one |
InChI |
InChI=1S/C10H17NO2/c1-4-13-8-5-9(12)11-7-10(2,3)6-8/h5H,4,6-7H2,1-3H3,(H,11,12) |
InChI Key |
ZRDLREKUODZYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NCC(C1)(C)C |
Origin of Product |
United States |
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